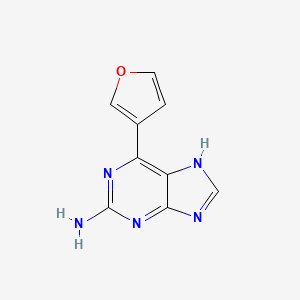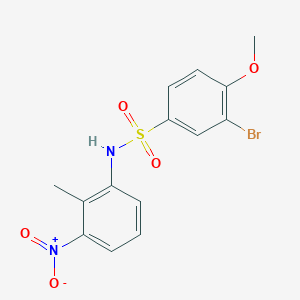![molecular formula C21H19ClN2O3S B4672987 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4672987.png)
2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide
Overview
Description
2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as Celecoxib, a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of various inflammatory conditions such as arthritis, osteoarthritis, and rheumatoid arthritis. The purpose of
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory response, and their production is increased in response to tissue damage or infection. By inhibiting the production of prostaglandins, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide are primarily related to its anti-inflammatory properties. This compound has been shown to reduce the production of cytokines, which are proteins that are involved in the inflammatory response. Additionally, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been found to have analgesic and antipyretic effects, making it an effective treatment for pain and fever.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its well-established mechanism of action and safety profile. This compound has been extensively studied, and its effects on the body are well-understood. Additionally, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is readily available and relatively inexpensive.
One of the limitations of using 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its specificity for COX-2 enzyme inhibition. While this specificity is beneficial for reducing inflammation, it may limit the potential applications of this compound in other areas of research.
Future Directions
There are several future directions for research on 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects than current NSAIDs. Additionally, research is needed to explore the potential applications of 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. Finally, research is needed to better understand the biochemical and physiological effects of this compound, particularly in relation to its effects on cytokine production and immune function.
Conclusion:
In conclusion, 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound that has potential applications in the field of medicine. Its anti-inflammatory, analgesic, and antipyretic properties make it an effective treatment for various inflammatory conditions. Additionally, research has shown that 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide may have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. While there are limitations to using this compound in lab experiments, its well-established mechanism of action and safety profile make it a valuable tool for scientific research.
Scientific Research Applications
2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to have anti-inflammatory, analgesic, and antipyretic properties, making it an effective treatment for various inflammatory conditions. Additionally, research has shown that 2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide may have potential applications in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[4-[(4-methylphenyl)sulfonylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3S/c1-15-2-12-20(13-3-15)28(26,27)24-19-10-8-18(9-11-19)23-21(25)14-16-4-6-17(22)7-5-16/h2-13,24H,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWWHIKOEPLUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(benzylthio)-5-(3,4-dimethoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B4672905.png)
![16-[(1,3-dimethyl-1H-pyrazol-5-yl)methylene]androstan-17-one](/img/structure/B4672927.png)
![1-(4-tert-butylbenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4672931.png)

![N-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B4672952.png)
![1-[(4-nitro-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4672954.png)

![ethyl 2-[({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-5-(aminocarbonyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B4672971.png)
![N-(3-pyridinylmethyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B4672974.png)
![2-{[4-allyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethylphenyl)acetamide](/img/structure/B4672988.png)
![9-(3-bromo-4-methylphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4672993.png)
![N-ethyl-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B4672997.png)
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B4673007.png)
![N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-N'-(2-fluorophenyl)urea](/img/structure/B4673015.png)